molecular formula C13H13ClN2S B3015928 3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene CAS No. 462066-13-3

3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene

Cat. No.: B3015928
CAS No.: 462066-13-3
M. Wt: 264.77
InChI Key: IQOOKMNKIJCWAB-UHFFFAOYSA-N
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Description

The compound “3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene” has a CAS Number of 462066-13-3 . It is also known by the IUPAC name 4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13ClN2S/c14-11-10-8-3-1-2-4-9(8)17-13(10)16-12(15-11)7-5-6-7/h7H,1-6H2 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 264.78 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Approaches : Research has explored the synthesis and molecular structures of related compounds. For example, the study of substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene provides insights into the methods of synthesizing complex heterocyclic compounds (Soldatenkov et al., 1996).

  • Molecular Structure Analysis : X-ray crystallography has been used to determine the molecular structures of similar compounds, contributing to a deeper understanding of their chemical properties (Iwasaki et al., 1997).

Chemical Reactions and Transformations

  • Cyclopropene Reactions : Studies have shown that certain cyclopropene compounds undergo a variety of reactions, such as additions and rearrangements, which are relevant to understanding the reactivity of complex cyclopropyl-containing compounds (Lee et al., 2012).

  • Cyclomer Formation : Research on the formation of cyclomers and their tautomeric compounds provides insight into the stability and photochemical reactions of such structures (Muramatsu et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

Properties

IUPAC Name

4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2S/c14-11-10-8-3-1-2-4-9(8)17-13(10)16-12(15-11)7-5-6-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOOKMNKIJCWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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